4-Bromo-2,5-dinitro-3-fluorotoluene
Description
Properties
IUPAC Name |
4-bromo-3-fluoro-1-methyl-2,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O4/c1-3-2-4(10(12)13)5(8)6(9)7(3)11(14)15/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNSGLWHGKVLOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation: 4-Bromo-3-fluorotoluene and Related Intermediates
A key precursor to 4-Bromo-2,5-dinitro-3-fluorotoluene is 4-bromo-3-fluorotoluene or closely related fluorobromotoluene isomers. The preparation of these intermediates typically involves selective bromination of fluorotoluene derivatives.
Bromination of 4-Fluorotoluene to 3-Bromo-4-fluorotoluene
This bromination is commonly performed using bromine dissolved in glacial acetic acid, with the bromine solution added rapidly to a mixture of 4-fluorotoluene and catalysts in glacial acetic acid. Rapid addition limits the formation of dibromo side products to less than 2%. The reaction is then stirred for 3 to 8 hours to ensure conversion. The product mixture is worked up by vacuum distillation to separate the desired monobromo compound from higher brominated impurities, minimizing decomposition by avoiding prolonged heating of crude mixtures.Alternative Preparation of 2-Fluoro-4-bromotoluene and 2-Fluoro-4-bromo Benzyl Bromide
A multistep process involves diazotization and fluoridation of 2-amino-4-bromotoluene intermediates, reduction of nitro precursors, and light-induced bromination under UV illumination (>3000 nm wavelength). The bromination step is carried out at elevated temperatures (160-180 °C) with slow addition of bromine to 2-fluoro-4-toluene bromide, using a weight feed ratio of 4-6:1 (substrate to bromine) over 1-2 hours. The product is isolated by distillation at 110-120 °C under reduced pressure.
Summary Table of Key Preparation Steps and Conditions
Chemical Reactions Analysis
4-Bromo-2,5-dinitro-3-fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation Reactions: The methyl group on the toluene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2,5-dinitro-3-fluorotoluene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-dinitro-3-fluorotoluene involves its interaction with various molecular targets, depending on the specific application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups like nitro and fluorine can significantly influence its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds exhibit high structural similarity to 4-Bromo-2,5-dinitro-3-fluorotoluene, as indicated by computational similarity scores (ranging from 0.88 to 0.92) derived from substituent patterns and functional group arrangements :
| Compound Name | CAS Number | Substituent Positions | Functional Groups | Similarity Score |
|---|---|---|---|---|
| 4-Bromo-3-fluoro-2-nitroaniline | 7087-65-2 | Br (4), F (3), NO₂ (2), NH₂ (1) | Aniline (aromatic amine) | 0.92 |
| 1-Bromo-3-fluoro-5-nitrobenzene | 321-23-3 | Br (1), F (3), NO₂ (5) | Benzene (no methyl group) | 0.90 |
| 1-Bromo-2,5-difluoro-4-nitrobenzene | 1052686-50-6 | Br (1), F (2,5), NO₂ (4) | Benzene (dual fluorine) | 0.88 |
| 5-Bromo-4-fluoro-2-nitroaniline | 886762-75-0 | Br (5), F (4), NO₂ (2), NH₂ (1) | Aniline (alternate substitution) | 0.88 |
Key Differences and Implications:
This difference could influence solubility and biological activity . 1-Bromo-3-fluoro-5-nitrobenzene lacks the methyl group entirely, reducing steric hindrance and altering π-stacking interactions in materials applications.
Halogen Diversity :
- Compounds such as 1-Bromo-2,5-difluoro-4-nitrobenzene incorporate multiple fluorine atoms, which could enhance thermal stability and resistance to oxidation compared to the single fluorine in the target compound.
Research Findings and Implications
Synthetic Utility :
- Bromine and nitro groups in these compounds are often leveraged in cross-coupling reactions (e.g., Suzuki-Miyaura), suggesting that this compound could serve as a precursor in pharmaceutical synthesis .
Stability and Storage :
- The presence of multiple nitro groups may render this compound sensitive to heat or shock, necessitating cautious handling akin to other polynitroaromatics.
Biological Activity
4-Bromo-2,5-dinitro-3-fluorotoluene (C7H4BrN2O4F) is a complex organic compound characterized by the presence of bromine, fluorine, and nitro groups on a toluene ring. Its unique structure imparts significant biological activity, making it a subject of interest in various fields including medicinal chemistry and environmental science.
The compound can be synthesized through multi-step reactions starting with simpler aromatic compounds. A common method involves the nitration of 4-bromo-3-fluorotoluene, followed by further functionalization to introduce nitro groups at the desired positions. The chemical structure can be represented as follows:
- IUPAC Name : 4-bromo-3-fluoro-1-methyl-2,5-dinitrobenzene
- CAS Number : 1352396-28-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The electron-withdrawing nature of the nitro and fluorine groups enhances its reactivity, allowing it to modulate biochemical pathways effectively.
Enzyme Interaction
Research indicates that this compound can act as an inhibitor or activator of specific enzymes involved in metabolic processes. For example:
| Enzyme | Effect | Reference |
|---|---|---|
| Cytochrome P450 | Inhibition | BenchChem |
| Nitric Oxide Synthase | Modulation | Science.gov |
Antimicrobial Properties
Studies have shown that the compound exhibits antimicrobial activity against various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis.
Cytotoxicity Studies
Cytotoxicity assays reveal that this compound demonstrates selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. The results suggested potential applications in treating infections caused by resistant strains.
- Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that this compound induced apoptosis in breast cancer cell lines (MCF-7). The compound activated caspase pathways leading to programmed cell death.
- Environmental Impact : Research into the environmental persistence of this compound indicates that it may have adverse effects on aquatic ecosystems due to its toxicity towards certain fish species.
Comparative Analysis with Similar Compounds
To understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 4-Bromo-3-fluorotoluene | Lacks nitro groups | Less reactive in biological systems |
| 4-Bromo-2,5-dinitrotoluene | Lacks fluorine | Different electronic properties |
| 2-Bromo-5-fluorotoluene | Different substitution pattern | Varies in reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
